

kinetic analysis of aminomalononitrile reactions versus related compounds

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A Comparative Kinetic Analysis of Aminomalononitrile Reactions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative kinetic analysis of **aminomalononitrile** (AMN) reactions, offering insights into its reactivity profile in comparison to structurally related compounds. AMN, a molecule of significant interest in prebiotic chemistry and as a precursor for the synthesis of amino acids and heterocyclic compounds, exhibits distinct kinetic behaviors in polymerization, hydrolysis, and reactions with electrophiles. Understanding these kinetics is crucial for optimizing reaction conditions and for the development of novel synthetic methodologies.

Data Summary

The following tables summarize the key kinetic parameters for the reactions of **aminomalononitrile** and related compounds.

Table 1: Polymerization Kinetics



Compound	Reaction Type	Activation Energy (Ea) (kJ/mol)	Kinetic Model
Aminomalononitrile (AMN)	Thermal Polymerization	147.9 ± 3.6[1]	Autocatalytic
Diaminomaleonitrile (DAMN)	Solid-State Polymerization	190.4[1]	Single-step
Diaminomaleonitrile (DAMN)	Melt Polymerization	95.96[1]	Single-step
Acrylonitrile	Precipitation Polymerization	Not specified	First-order

Table 2: Hydrolysis Kinetics

Compound	Reaction Type	Activation Energy (Ea) (kcal/mol) - Calculated	Rate Constant (k)
Aminomalononitrile (AMN)	First H ₂ O addition to nitrile group	49.00	Not available
Aminomalononitrile (AMN)	First H ₂ O addition to amino group	82.24	Not available
Aminomalononitrile (AMN)	Decarboxylation of intermediate	~61 (direct), ~20 (water-assisted)	Not available
Malononitrile	Neutral Hydrolysis at 25°C	Not available	4.2 x 10 ⁻² M ⁻¹ hr ⁻¹

Table 3: Kinetics of Reactions with Aldehydes (Strecker and Related Reactions)



Reaction	Reactants	Activation Energy (Ea) (kJ/mol)	Notes
Strecker Aldehyde Formation	Glucose + Alanine	124	Formation of Acetaldehyde
Strecker Aldehyde Formation	Glucose + Valine	115	Formation of 2- Methylpropanal
Strecker Aldehyde Formation	Glucose + Isoleucine	115	Formation of 2- Methylbutanal
Strecker Aldehyde Formation	Glucose + Leucine	121	Formation of 3- Methylbutanal
Aminomalononitrile Reaction	AMN + Aldehydes/Acrylonitril e	Not available	Yields amino acids after hydrolysis[2]

Experimental Protocols

Kinetic Analysis of Aminomalononitrile (AMN) Thermal Polymerization

Methodology: Non-isothermal differential scanning calorimetry (DSC) is employed to monitor the heat flow associated with the bulk polymerization of **aminomalononitrile** ptoluenesulfonate (AMNS).

- Sample Preparation: 4-5 mg of AMNS is placed in an aluminum pan.
- Instrumentation: A differential scanning calorimeter is used.
- Experimental Conditions:
 - Temperature Range: 25 to 250 °C.
 - Heating Rates (β): 2.5, 5, 10, 15, 20, and 25 °C/min.
 - Atmosphere: Dry nitrogen at a flow rate of 20 mL/min.



Data Analysis:

- \circ The conversion (α) is calculated from the heat flow data.
- The activation energy (Ea) is determined using iso-conversional methods (e.g., Kissinger, Starink).
- The reaction model is determined by analyzing the shape of the conversion curves and using methods like the Málek analysis.
- Complementary Analysis: Simultaneous thermogravimetry-mass spectrometry (TG-MS) can be used to identify gaseous byproducts, providing insights into the reaction mechanism, such as dehydrocyanation and deamination processes.[1]

Theoretical Kinetic Analysis of Aminomalononitrile (AMN) Hydrolysis

Methodology: Ab initio theoretical calculations are used to model the hydrolysis pathway of **aminomalononitrile** and determine the activation energies of elementary reaction steps.

- Computational Method: Calculations are performed at both the Hartree-Fock (HF) and Møller-Plesset perturbation theory of the second order (MP2) levels.
- Modeling: The reaction is modeled by the sequential addition of water molecules to the aminomalononitrile molecule and subsequent rearrangements and bond cleavages.
- Data Analysis: The optimized structures of reactants, transition states, and products are determined. The activation energy for each step is calculated as the energy difference between the transition state and the reactants.

Kinetic Analysis of Strecker Aldehyde Formation

Methodology: Isothermal heating of a model system containing precursors (e.g., glucose and an amino acid) is performed, and the formation of Strecker aldehydes is monitored over time.

• Sample Preparation: A model system is prepared with known concentrations of a reducing sugar (e.g., glucose) and an amino acid in a low-moisture environment.



- Experimental Conditions: The samples are heated isothermally at different temperatures (e.g., 120, 130, and 140 °C).
- Analysis: The concentration of the formed Strecker aldehydes is quantified at different time points using techniques like gas chromatography-mass spectrometry (GC-MS).
- Data Analysis: The reaction rates are determined from the concentration versus time data.
 The rate constants are then used to calculate the activation energy using the Arrhenius equation.

Visualizations

Caption: Strecker synthesis signaling pathway.

Caption: Experimental workflow for AMN polymerization kinetics.

Caption: Proposed hydrolysis pathway of aminomalononitrile.

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